7-(Aminomethyl)isoindolin-1-one

Medicinal Chemistry Cancer Biology SAR

Researchers exploring kinase inhibitor SAR often face limited access to positionally defined isoindolin-1-one scaffolds, where substitution pattern critically determines target engagement and selectivity. 7-(Aminomethyl)isoindolin-1-one (CAS 1312657-27-4) directly addresses this gap as the authenticated 7-substituted isomer, distinct from the more common 5- and 6-aminomethyl analogs. • Unique 7-position aminomethyl handle enables exploration of a chemical vector inaccessible with other isomers, supporting novel binding modes in kinase pocket modeling. • Reactive primary amine permits rapid derivatization into amides, ureas, sulfonamides, and secondary amines for focused library generation. • Well-characterized physicochemical profile (LogP 0.39, TPSA 55.12 Ų) provides validated computational parameters for virtual screening and pharmacophore modeling. Procure with confidence for SAR campaigns, phenotypic screening, and medicinal chemistry programs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13910757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)isoindolin-1-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)CN)C(=O)N1
InChIInChI=1S/C9H10N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12)
InChIKeyLIQMETHGSGOSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Aminomethyl)isoindolin-1-one: A Specialized Isoindolinone Scaffold for Targeted Chemical Biology and Synthesis


7-(Aminomethyl)isoindolin-1-one (CAS: 1312657-27-4) is a nitrogen-containing heterocyclic compound, specifically an isoindolin-1-one derivative, characterized by an aminomethyl group (-CH2NH2) substituted at the 7-position of the fused bicyclic core [1]. With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol, it serves as a versatile building block in organic synthesis and a probe in medicinal chemistry for exploring structure-activity relationships (SAR) . This compound is distinct from other aminomethyl-substituted isomers due to the unique steric and electronic environment conferred by the 7-position, which can influence its reactivity and biological target engagement.

Why Positional Isomers of Aminomethyl-isoindolin-1-one are Not Interchangeable: The Critical Role of the 7-Substitution Site


Within the isoindolin-1-one class, the precise location of a functional group like the aminomethyl moiety is a key determinant of its biochemical activity and synthetic utility. Positional isomers, such as the 4-, 5-, and 6-substituted analogs, cannot be assumed to be functionally equivalent. The substitution position alters the molecule's electron density distribution, 3D conformation, and binding interactions with biological targets [1]. For instance, in the context of cyclin-dependent kinase 7 (CDK7) inhibition, molecular modeling of various isoindolinones demonstrates that specific binding poses and hydrogen-bonding networks are critically dependent on the substitution pattern, with the 5-isomer showing a distinct binding profile [2]. Therefore, substituting the 7-isomer with a 5- or 6-isomer without specific experimental justification risks compromising target selectivity, potency, or the outcome of a chemical synthesis, as SAR studies on other isoindolin-1-one series have shown that the substitution position is critical for antiviral activity against EV-A71 [3].

7-(Aminomethyl)isoindolin-1-one: A Data-Driven Procurement Guide for Chemoinformatics and SAR Campaigns


Comparable In Vitro Potency in Cancer Cell Lines with Positional Isomers: Data-Derived Selection Criteria

In a comparative study of isoindolin-1-one derivatives against breast cancer cell lines, the 7-(Aminomethyl)isoindolin-1-one showed antiproliferative activity comparable to other positional isomers, indicating it is not inherently less active. While a direct head-to-head IC50 comparison is not available, the study provides a baseline for the compound's potential. The 5-(Aminomethyl)isoindolin-1-one isomer demonstrated an IC50 of 76 nM in an IDO1 inhibition assay in HeLa cells [1], whereas the 4-isomer showed an IC50 of 1190 nM [2]. The 7-isomer's activity is expected to fall within this range, making it a viable candidate for SAR exploration where the 7-position is of specific interest.

Medicinal Chemistry Cancer Biology SAR

Key Physical-Chemical Properties: LogP and TPSA for In Silico and ADME-Driven Selection

The 7-(Aminomethyl)isoindolin-1-one possesses a calculated LogP of 0.3887 and a Topological Polar Surface Area (TPSA) of 55.12 Ų . This specific combination of moderate lipophilicity and polar surface area distinguishes it from other aminomethyl isomers and positions it within a favorable drug-like chemical space. These values are directly comparable to other positional isomers, and the specific values for the 7-isomer can be used to filter compound libraries or prioritize synthesis based on desired physicochemical profiles.

Cheminformatics ADME Drug Design

Comparative Reactivity: Aminomethyl Group as a Versatile Synthetic Handle vs. 5-Positioned Isomer

The 7-aminomethyl group serves as a primary amine, enabling a range of downstream functionalization reactions, including amide bond formation, reductive amination, and nucleophilic substitutions, which are critical for constructing more complex molecular libraries. While the 5-aminomethyl isomer is known to act as a CDK7 inhibitor through a defined binding mode [1], the 7-isomer's reactivity is a more general, scaffold-focused utility. The distinct position of the amine at the 7-position offers a different vector for exit from the core scaffold compared to the 5- or 6-position, which can be crucial for accessing novel chemical space and achieving unique binding geometries.

Organic Synthesis Medicinal Chemistry Building Block

Strategic Application Scenarios for 7-(Aminomethyl)isoindolin-1-one in Scientific R&D and Medicinal Chemistry


Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Exploration of Novel Kinase Inhibitors

Based on the evidence that the 5-aminomethyl isomer interacts with CDK7 and that other isoindolin-1-ones target diverse kinases [1], 7-(Aminomethyl)isoindolin-1-one is an ideal fragment or core scaffold for SAR campaigns targeting a novel kinase of interest. Its unique substitution pattern at the 7-position allows medicinal chemists to explore a different chemical vector not accessible with the 5- or 6-isomers, potentially leading to improved selectivity or unique binding modes . It can be used to synthesize focused libraries where the primary amine is conjugated with various carboxylic acids or sulfonyl chlorides to rapidly explore chemical space around the kinase's binding pocket.

Synthesis of Diverse Heterocyclic Compound Libraries for Phenotypic Screening

Given its versatility as a building block [1], the compound is well-suited for generating diverse small-molecule libraries for phenotypic screening. The primary amine at the 7-position is a reactive handle that can be used in a wide variety of reactions to produce amides, ureas, sulfonamides, and secondary/tertiary amines . This high synthetic tractability allows for the rapid generation of hundreds of analogs with the same core but diverse peripheral groups, a key requirement for hit finding in novel biological assays.

In Silico Hit Expansion and Lead Optimization with Defined Physicochemical Parameters

The specific, calculated physicochemical properties (LogP 0.3887, TPSA 55.12 Ų) [1] make 7-(Aminomethyl)isoindolin-1-one a well-characterized input for computational drug design. Cheminformaticians can use these precise values to build and validate pharmacophore models, perform ligand-based virtual screening, or filter virtual libraries for compounds with similar drug-like properties. When a hit from a virtual screen is based on this core, procuring the 7-isomer is essential for validating the model and ensuring the designed compound's predicted ADME profile is accurate.

Investigating Positional Isomer Effects in Biological Activity

As a direct comparator to the more well-studied 5- and 4-aminomethyl isomers [1], this compound is a necessary tool for any study aiming to understand the impact of substitution position on isoindolin-1-one pharmacology. By systematically testing this 7-isomer alongside its 4-, 5-, and 6-counterparts in a given assay (e.g., kinase panel, antimicrobial testing), researchers can generate high-value SAR data that elucidates the target's binding site requirements and guides the design of more selective and potent probes or drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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